4-[2-(Tert-butyl)phenoxy]piperidine hydrochloride
Description
Overview of 4-[2-(Tert-butyl)phenoxy]piperidine Hydrochloride
This compound stands as a notable member of the piperidine derivative family, distinguished by its specific structural configuration that combines a six-membered saturated nitrogen-containing heterocycle with a substituted phenoxy group. The compound is characterized by the Chemical Abstracts Service number 1146960-29-3 and possesses a molecular formula of C₁₅H₂₄ClNO with a corresponding molecular weight of 269.81 grams per mole. The structural framework of this compound features a piperidine ring system that serves as the central scaffold, with the phenoxy group attached at the 4-position of the piperidine ring through an oxygen linkage. The phenoxy moiety itself contains a tert-butyl substituent at the 2-position, which significantly influences the compound's overall chemical properties and reactivity patterns.
The three-dimensional structure of this compound reveals important conformational characteristics that contribute to its chemical behavior and potential biological activities. The piperidine ring typically adopts a chair conformation, which provides optimal spatial arrangement for the attached substituents and minimizes steric interactions within the molecule. The tert-butyl group attached to the phenoxy ring introduces significant steric bulk, which can influence the compound's reactivity and selectivity in various chemical reactions. The hydrochloride salt formation enhances the compound's solubility properties and stability characteristics, making it more suitable for various research applications and synthetic procedures.
The International Union of Pure and Applied Chemistry nomenclature for this compound follows systematic naming conventions, with the structure being described as 4-(2-tert-butylphenoxy)piperidine hydrochloride. This naming convention clearly identifies the key structural elements: the piperidine core, the phenoxy linkage, the tert-butyl substituent position, and the hydrochloride salt formation. The compound's identification in chemical databases is facilitated by various identifiers, including the MDL number MFCD13561066, which provides a unique reference for tracking and cataloging purposes in chemical literature and research databases.
Historical Context of Piperidine Derivatives in Chemical Research
The development and study of piperidine derivatives have played a crucial role in the evolution of organic and medicinal chemistry over the past century. Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry, with their importance recognized since the early days of systematic organic chemistry research. The historical progression of piperidine chemistry began with the isolation and characterization of natural piperidine-containing compounds, which subsequently led to the development of synthetic methodologies for creating diverse piperidine derivatives with tailored properties and functionalities.
The synthetic approaches to piperidine derivatives have evolved significantly over the decades, with researchers developing increasingly sophisticated methods for constructing these important heterocyclic systems. Early synthetic efforts focused on classical cyclization reactions and functional group transformations, while modern approaches incorporate advanced catalytic methods, asymmetric synthesis techniques, and multi-component reaction strategies. The development of intramolecular cyclization methods has been particularly important for creating structurally complex piperidine derivatives, with various approaches including metal-catalyzed cyclization, electrophilic cyclization, and radical-mediated processes becoming standard tools in synthetic chemistry.
Recent advances in piperidine chemistry have introduced novel synthetic methodologies that enable the efficient preparation of highly substituted and functionalized derivatives. These developments include asymmetric synthesis approaches, metal-catalyzed cyclization reactions, intramolecular silyl-Prins reactions, and aza-Michael reaction sequences. The evolution of synthetic methods has been driven by the increasing demand for structurally diverse piperidine compounds in pharmaceutical research, where these heterocycles serve as key building blocks for drug molecules targeting various therapeutic areas.
The historical development of piperidine chemistry has also been influenced by advances in analytical and characterization techniques, which have enabled researchers to better understand the structural and conformational properties of these compounds. Modern spectroscopic methods, including nuclear magnetic resonance spectroscopy and mass spectrometry, have provided detailed insights into the molecular behavior of piperidine derivatives, facilitating the design of new synthetic strategies and the optimization of existing methodologies.
Significance in Organic and Medicinal Chemistry
The significance of this compound and related compounds in organic chemistry stems from their versatile reactivity patterns and their utility as synthetic intermediates for more complex molecular constructions. Piperidine derivatives serve as important building blocks in organic synthesis, offering multiple sites for functionalization and providing access to diverse structural frameworks through various chemical transformations. The presence of the phenoxy group in the compound structure introduces additional reactivity possibilities, including nucleophilic substitution reactions, electrophilic aromatic substitution processes, and cross-coupling reactions that can be utilized for further structural elaboration.
In medicinal chemistry, piperidine derivatives have demonstrated significant importance due to their presence in numerous bioactive compounds and pharmaceutical agents. The structural features of piperidine rings, including their conformational flexibility and hydrogen bonding capabilities, make them attractive scaffolds for drug design and development. The specific substitution pattern found in this compound provides a unique combination of steric and electronic properties that may contribute to specific biological activities and pharmacological profiles.
The synthetic utility of compounds like this compound extends to their role as intermediates in multi-step synthetic sequences designed to create more complex target molecules. The compound can participate in various chemical reactions, including nucleophilic substitution reactions at the piperidine nitrogen, electrophilic aromatic substitution reactions on the phenoxy ring, and functional group transformations that can introduce additional complexity and functionality. These synthetic possibilities make the compound valuable for structure-activity relationship studies and for the development of compound libraries for biological screening programs.
The medicinal chemistry applications of piperidine derivatives are further enhanced by their favorable pharmacokinetic properties, including good oral bioavailability and metabolic stability profiles that are often associated with saturated nitrogen heterocycles. The tert-butyl substituent in this compound may contribute to enhanced metabolic stability by providing steric protection against enzymatic degradation pathways, while the phenoxy linkage offers opportunities for further structural modifications that can fine-tune biological activity and selectivity profiles.
Current Research Status and Knowledge Gaps
Current research on this compound and related compounds focuses on several key areas, including synthetic methodology development, structure-activity relationship studies, and applications in various fields of chemistry and biology. Recent synthetic approaches have emphasized the development of efficient and selective methods for constructing piperidine derivatives with specific substitution patterns, utilizing advanced catalytic systems and novel reaction conditions to achieve improved yields and selectivities. The research community continues to explore new synthetic pathways that can provide access to structurally diverse piperidine compounds while minimizing the use of hazardous reagents and reducing environmental impact.
Contemporary research efforts have also focused on understanding the conformational behavior and molecular recognition properties of piperidine derivatives, utilizing computational chemistry methods and advanced spectroscopic techniques to elucidate their three-dimensional structures and dynamic behavior in solution and solid states. These studies provide valuable insights into the relationship between molecular structure and biological activity, facilitating the rational design of new compounds with improved properties and enhanced selectivity profiles.
Despite significant progress in piperidine chemistry research, several knowledge gaps remain that present opportunities for future investigation. One important area concerns the development of more sustainable and environmentally friendly synthetic methods for preparing piperidine derivatives, including the use of renewable starting materials and the implementation of green chemistry principles in synthetic design. Additionally, there is a need for better understanding of the structure-activity relationships that govern the biological activities of piperidine derivatives, particularly in terms of the contributions of specific structural features to overall biological profiles.
Future research directions are likely to focus on the development of novel synthetic methodologies that can provide access to previously inaccessible piperidine structures, the exploration of new applications for piperidine derivatives in emerging fields such as materials science and catalysis, and the continued investigation of their biological activities and therapeutic potential. The integration of computational chemistry approaches with experimental research is expected to accelerate the discovery and development of new piperidine-based compounds with tailored properties and enhanced performance characteristics.
Properties
IUPAC Name |
4-(2-tert-butylphenoxy)piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO.ClH/c1-15(2,3)13-6-4-5-7-14(13)17-12-8-10-16-11-9-12;/h4-7,12,16H,8-11H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAXPNGIECNOACL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=CC=C1OC2CCNCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.81 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis via Phenoxy-Piperidine Coupling
Overview:
This method involves nucleophilic substitution reactions where a phenolic derivative reacts with a piperidine scaffold, often under basic conditions, to form the phenoxy linkage.
- Starting materials: Phenolic compounds (e.g., 2-(tert-butyl)phenol derivatives) and piperidine derivatives.
- Reaction conditions:
- Use of a base such as potassium carbonate or sodium hydride to deprotonate the phenol.
- Heating in polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
- Elevated temperatures (~80-120°C) to facilitate nucleophilic substitution.
- Outcome: Formation of the phenoxy-piperidine intermediate, which can be further processed to incorporate the tert-butyl group.
Research findings:
A study detailed in a patent discloses the synthesis of phenoxy derivatives via reaction of phenols with halogenated piperidines in the presence of bases, leading to high yields of phenoxy-piperidine compounds.
Incorporation of Tert-Butyl Group via Alkylation
Overview:
The tert-butyl group is introduced through alkylation of phenolic intermediates or directly on the piperidine ring using tert-butyl reagents.
- Reagents:
- Tert-butyl halides (e.g., tert-butyl bromide or chloride).
- Catalysts such as potassium carbonate or sodium hydride.
- Reaction conditions:
- Conducted in solvents like acetone, THF, or DMF.
- Mild heating (~50-80°C).
- Reaction times typically range from 4 to 12 hours.
- Outcome: Alkylation yields tert-butyl-substituted phenolic compounds or piperidine derivatives.
Research findings:
Patents describe alkylation of phenolic compounds with tert-butyl halides under basic conditions, achieving regioselective tert-butylation.
Formation of the Hydrochloride Salt
Overview:
The final step involves converting the free base into its hydrochloride salt to enhance stability and solubility.
- Reagents:
- Hydrogen chloride gas or concentrated hydrochloric acid.
- Reaction conditions:
- Dissolution of the free base in an appropriate solvent (e.g., ethanol or methanol).
- Bubbling HCl gas or adding HCl solution at low temperature (~0°C).
- Stirring until complete salt formation.
- Isolation:
- Precipitation of the hydrochloride salt, followed by filtration and drying.
Research findings:
Standard protocols for converting amines to hydrochloride salts are well-established, with specific conditions optimized for purity and yield.
Summary Data Table of Preparation Methods
Additional Research Findings
Reaction Optimization:
Reaction parameters such as temperature, solvent choice, and molar ratios significantly influence yield and regioselectivity. For example, lower temperatures favor selective tert-butylation, while higher temperatures accelerate phenoxy coupling.Protecting Groups:
In some synthesis routes, protecting groups like Boc are employed on the piperidine nitrogen to prevent undesired reactions during tert-butyl introduction, followed by deprotection.Purification Techniques: Chromatography, recrystallization, and filtration are standard purification steps to isolate high-purity intermediates and final products.
Chemical Reactions Analysis
Types of Reactions
4-[2-(Tert-butyl)phenoxy]piperidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Scientific Research Applications
1. Organic Synthesis:
- This compound serves as an important reagent or intermediate in organic synthesis, facilitating the development of more complex molecules. Its unique structure allows for various chemical modifications that are essential in creating new compounds for research and industrial applications.
2. Biological Studies:
- Enzyme Interaction: 4-[2-(Tert-butyl)phenoxy]piperidine hydrochloride has been shown to modulate the activity of cytochrome P450 enzymes, which play a critical role in drug metabolism. This interaction suggests potential applications in pharmacology and toxicology, influencing drug efficacy and safety profiles.
- Neuroprotective Effects: Research indicates that this compound can significantly reduce apoptosis in neuronal cells under oxidative stress conditions. The mechanism involves increasing cyclic AMP (cAMP) levels, leading to the activation of protein kinase A (PKA) pathways.
3. Therapeutic Potential:
- Ongoing clinical trials are investigating its efficacy in treating mood disorders such as depression and anxiety. Preliminary results suggest improvements in mood and cognitive function among participants treated with this compound compared to control groups.
Case Studies
| Study Focus | Findings | Mechanism |
|---|---|---|
| Neuroprotective Effects | Reduced apoptosis in neuronal cells exposed to oxidative stress. | Increased cAMP levels activating PKA pathways. |
| Treatment for Mood Disorders | Improvements in mood and cognitive function observed in clinical trials. | Ongoing investigations into the compound's effects on neurotransmitter systems. |
| Drug Metabolism | Interaction with cytochrome P450 enzymes affecting drug metabolism rates. | Alteration of metabolic pathways impacting drug efficacy. |
Mechanism of Action
The mechanism of action of 4-[2-(Tert-butyl)phenoxy]piperidine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Key Findings from Comparative Studies
Chlorinated derivatives exhibit higher electronegativity, which may influence receptor interactions. tert-Pentyl analogs show increased steric bulk compared to tert-butyl, which may limit binding to sterically sensitive targets. Linker Flexibility: Ethyl or methyl linkers (e.g., ) between the phenoxy and piperidine groups modulate conformational flexibility, affecting molecular docking and target engagement.
Pharmacological vs. Nitro-substituted derivatives (e.g., ) may exhibit reactivity or toxicity due to the electron-withdrawing nitro group, necessitating careful handling in laboratory settings.
Safety and Environmental Considerations: Limited ecotoxicological data are available for these compounds (e.g., ), emphasizing the need for precautionary handling during R&D.
Biological Activity
4-[2-(Tert-butyl)phenoxy]piperidine hydrochloride is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
1. Chemical Structure and Properties
The compound features a piperidine ring substituted with a tert-butylphenoxy group, which is significant for its biological activity. Its molecular formula is CHClNO, with a molecular weight of 283.81 g/mol.
The biological activity of this compound can be attributed to its interactions with various biological targets:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of key enzymes involved in cellular signaling pathways. It can modulate the activity of kinases and phosphatases, influencing phosphorylation states of proteins crucial for cell signaling.
- Gene Expression Modulation : By interacting with transcription factors, this compound can alter gene expression, which affects cellular responses to stimuli .
- Cell Cycle Effects : Studies indicate that it may induce cell cycle arrest in cancer cells, promoting apoptosis through specific signaling pathways .
3.1 Anticancer Effects
The anticancer potential of this compound has been evaluated in various studies:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 12 |
| A549 (Lung Cancer) | 15 |
| HeLa (Cervical Cancer) | 10 |
These results suggest that the compound exhibits significant cytotoxic effects against multiple cancer cell lines, potentially through apoptosis induction and inhibition of cell proliferation.
3.2 Neuroprotective Properties
Research indicates that derivatives of this compound may possess neuroprotective properties. For instance, studies involving neuroblastoma SH-SY5Y cells have shown that it can protect against neurotoxic insults while also being evaluated for its antiparkinsonian effects in vivo .
3.3 Antimicrobial Activity
The compound has also been investigated for antimicrobial properties:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Escherichia coli | 40 |
| Staphylococcus aureus | 30 |
| Pseudomonas aeruginosa | 50 |
| Klebsiella pneumoniae | 45 |
These findings indicate the potential use of this compound as a lead for developing new antibacterial agents.
4. Case Studies and Research Findings
Several studies have highlighted the biological activity and therapeutic potential of this compound:
- A study published in MDPI demonstrated that structural modifications to the piperidine moiety enhance the compound's affinity towards specific targets, leading to improved efficacy against neurodegenerative conditions .
- Another investigation focused on the compound's role in modulating stress responses in melanocytes, suggesting its potential implications in autoimmune conditions related to skin pigmentation disorders .
5. Conclusion
This compound exhibits a wide range of biological activities, including anticancer, neuroprotective, and antimicrobial effects. Its ability to modulate key biochemical pathways positions it as a promising candidate for further research and development in therapeutic applications.
Q & A
Q. What are the standard synthesis protocols for 4-[2-(Tert-butyl)phenoxy]piperidine hydrochloride?
Methodological Answer: The synthesis typically involves nucleophilic substitution reactions. A common approach is reacting a piperidine derivative with a substituted phenoxy halide in the presence of a base (e.g., triethylamine or NaOH) in an inert solvent like dichloromethane . For example:
Base Activation : Piperidine is deprotonated using NaOH to enhance nucleophilicity.
Coupling Reaction : The activated piperidine reacts with 2-(tert-butyl)phenol derivatives (e.g., brominated or chlorinated intermediates).
Purification : The crude product is purified via recrystallization or column chromatography to achieve >95% purity .
Key Considerations : Solvent choice and reaction temperature significantly impact reaction kinetics and yield. Dichloromethane is preferred for its low polarity, which minimizes side reactions .
Q. How should researchers handle and store this compound safely?
Methodological Answer:
- Handling : Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact. Work in a fume hood to prevent inhalation of dust or vapors .
- Storage : Store in airtight containers under inert gas (argon) at 2–8°C to prevent hygroscopic degradation .
- Spill Management : Absorb spills with inert material (e.g., sand), dispose as hazardous waste, and ventilate the area .
Note : While acute toxicity data for this compound is limited, analogous piperidine derivatives exhibit moderate irritation and toxicity, necessitating caution .
Q. What spectroscopic techniques are used to characterize this compound?
Methodological Answer:
- NMR : H and C NMR confirm the piperidine ring structure and tert-butylphenoxy substitution. Key signals include δ 1.3 ppm (tert-butyl CH) and δ 3.5–4.0 ppm (piperidine protons) .
- Mass Spectrometry (MS) : ESI-MS or GC-MS verifies molecular weight (e.g., [M+H] peak at m/z 280–300 range) .
- HPLC : Purity assessment (>98%) using reverse-phase columns (C18) with UV detection at 254 nm .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity?
Methodological Answer:
- Solvent Optimization : Test polar aprotic solvents (e.g., DMF) for faster kinetics versus non-polar solvents (dichloromethane) for selectivity .
- Catalysis : Screen bases (e.g., KCO vs. NaOH) to balance reactivity and side-product formation .
- Temperature Control : Lower temperatures (0–5°C) reduce byproducts in exothermic steps, while higher temperatures (40–50°C) accelerate coupling .
Case Study : A 15% yield increase was achieved by switching from triethylamine to DBU (1,8-diazabicycloundec-7-ene) in a related piperidine synthesis .
Q. How do structural modifications (e.g., substituent position) affect biological activity?
Methodological Answer:
- SAR Studies :
- Phenoxy Substituents : Bulkier groups (e.g., tert-butyl) enhance lipophilicity, improving membrane permeability in antimicrobial assays .
- Piperidine Ring : Methylation at the 4-position increases metabolic stability but reduces receptor binding affinity in neurological targets .
Experimental Design :
Synthesize analogs with varying substituents (e.g., 3- or 4-tert-butylphenoxy).
Test in vitro models (e.g., enzyme inhibition assays, MIC for antimicrobial activity).
Correlate logP values (HPLC-derived) with bioactivity .
Q. How can contradictions in reported spectral data be resolved?
Methodological Answer:
- Cross-Validation : Compare NMR data with computational predictions (e.g., DFT calculations) to confirm peak assignments .
- Isotopic Labeling : Use N-labeled piperidine derivatives to resolve overlapping signals in complex spectra .
- Collaborative Reproducibility : Share raw data (e.g., JCAMP-DX files) with independent labs to verify reproducibility .
Example : A study resolved conflicting C NMR signals for a similar compound by repeating experiments under standardized conditions (25°C, DMSO-d) .
Q. What strategies mitigate degradation during long-term storage?
Methodological Answer:
- Stability Studies :
- Accelerated aging tests (40°C/75% RH for 6 months) monitor degradation via HPLC .
- Identify degradation products (e.g., hydrolyzed piperidine) using LC-MS .
- Formulation Adjustments :
Q. How can computational methods predict the compound’s reactivity and toxicity?
Methodological Answer:
- DFT Calculations : Model reaction pathways (e.g., SN2 vs. radical mechanisms) to predict regioselectivity .
- ADMET Prediction : Use tools like SwissADME to estimate bioavailability, CYP inhibition, and hERG liability .
- Toxicity Profiling : QSAR models (e.g., ProTox-II) predict acute toxicity based on structural fragments (e.g., piperidine’s amine group) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
